U-74389G vs. U-74006F and U-74500A in Ischemic Liver Injury: Differential Survival and Enzyme Attenuation in a Canine Model
In a direct head-to-head comparison using a 2-hour hepatic vascular exclusion model in dogs, U-74389G (10 mg/kg) demonstrated 100% animal survival (6/6) at two weeks post-reperfusion, equivalent to U-74006F (10 mg/kg) and U-74500A (10 mg/kg), all significantly improved over 30% survival in untreated controls. However, U-74389G exhibited an early, significant increase in liver enzymes after reperfusion, a transient elevation not observed to the same extent with U-74006F or U-74500A [1].
| Evidence Dimension | Animal survival at 2 weeks post-reperfusion |
|---|---|
| Target Compound Data | 100% survival (6/6 animals) at 10 mg/kg IV |
| Comparator Or Baseline | U-74006F (10 mg/kg): 100% survival; U-74500A (10 mg/kg): 100% survival; Control: 30% survival |
| Quantified Difference | U-74389G and comparators each provided a 70% absolute improvement in survival over control |
| Conditions | Canine model, 2-hour hepatic vascular exclusion, intravenous administration 30 minutes pre-ischemia |
Why This Matters
U-74389G is a validated tool for achieving robust survival benefit in hepatic ischemia-reperfusion studies, but its unique early enzyme profile necessitates careful monitoring and may indicate a distinct mechanism of action compared to its analogs.
- [1] Toda, K., & Todo, S. (1997). Comparison of various lazaroid compounds for protection against ischemic liver injury. Transplantation, 63(2), 202-208. View Source
